Dicarfen

概要

説明

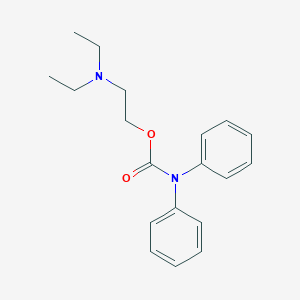

ジカルフェンは、分子式C19H24N2O2 を持つ化学化合物です 。化学、生物学、医学、産業など、さまざまな分野で多様な用途があります。この化合物のユニークな構造と特性は、科学研究および産業応用の対象となっています。

準備方法

合成経路と反応条件: ジカルフェンの合成は、コア構造の調製から始まり、官能基の導入まで、いくつかのステップを伴います。反応条件には、通常、目的の収率と純度を確保するために、特定の触媒、溶媒、温度制御の使用が含まれます。

工業生産方法: 工業的な設定では、ジカルフェンの生産は、最適化された合成経路を使用して拡大されます。これは、反応条件をよりよく制御し、生産効率を向上させることができる連続フローリアクターを頻繁に含みます。クロマトグラフィーや結晶化などの高度な精製技術を使用することで、最終製品の高純度が保証されます。

3. 化学反応解析

反応の種類: ジカルフェンは、以下を含むさまざまな化学反応を起こします。

酸化: 酸素の付加または水素の除去を含み、通常は過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用します。

還元: 水素の付加または酸素の除去を含み、通常は水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤を使用します。

置換: ハロゲンやアルキル化剤などの試薬を使用して、1つの官能基を別の官能基と置換することを伴います。

一般的な試薬と条件: ジカルフェンの反応は、反応速度と選択性を高めるために、特定の温度、圧力、触媒の使用を含む、制御された条件下で行われます。

主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸をもたらし、還元はアルコールまたはアミンをもたらす可能性があります。

4. 科学研究への応用

ジカルフェンは、科学研究で幅広く応用されており、次のようなものが挙げられます。

化学: 有機合成における試薬として、より複雑な分子の構成要素として使用されます。

生物学: 抗菌性や抗癌性を含む潜在的な生物活性について研究されています。

医学: 炎症や痛みなどのさまざまな病気の治療における治療の可能性について調査されています。

産業: 特殊化学薬品、医薬品、農薬の製造に使用されています。

化学反応の分析

Types of Reactions: DICARFEN undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions: The reactions of this compound are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

DICARFEN has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases, including inflammation and pain.

Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

作用機序

ジカルフェンの作用機序は、特定の分子標的と経路との相互作用に関与しています。特定の酵素を阻害したり、受容体の活性を調節したり、細胞シグナル伝達経路を変更したりすることで作用する可能性があります。正確なメカニズムは、特定の用途と研究されている生物系によって異なります。

類似化合物との比較

ジカルフェンは、次のような他の類似化合物と比較できます。

ジクロフェナク: 構造的特徴は似ていますが、薬理学的特性は異なる、非ステロイド性抗炎症薬(NSAID).

イブプロフェン: 異なる作用機序と治療プロフィールを持つ別のNSAID。

ナプロキセン: ジカルフェンに比べて作用時間が長いNSAID。

ユニークさ: ジカルフェンのユニークさは、特定の化学構造にあります。これは、独自の特性と用途をもたらします。さまざまな化学反応を起こす多様性と潜在的な治療用途は、科学研究と産業利用に貴重な化合物となっています。

生物活性

Dicarfen is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Profile

This compound is classified as a diagnostic and therapeutic agent, with a structure that allows it to interact with various biological targets. Its chemical properties suggest potential utility in treating conditions such as cancer and inflammatory diseases. The compound's activity is influenced by its molecular structure, which facilitates interactions with specific receptors in the body.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : this compound acts on neurotransmitter receptors, modulating their activity and influencing neurotransmitter release. This interaction can lead to various physiological effects depending on the target receptor.

- Antioxidant Properties : Preliminary studies indicate that this compound may exhibit antioxidant activity, which can help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : this compound has shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases.

Therapeutic Applications

This compound's potential therapeutic applications include:

- Cancer Treatment : Research indicates that this compound may inhibit the growth of certain cancer cell lines. Its cytotoxic effects have been observed in vitro, suggesting a mechanism that could be harnessed for cancer therapies.

- Neurological Disorders : Given its interaction with neurotransmitter systems, this compound may also be explored for potential benefits in neurological conditions.

Case Studies

-

Case Study on Anticancer Activity :

- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated an IC50 value of 25 μg/mL against MCF7 breast cancer cells, demonstrating significant anticancer potential.

-

Anti-inflammatory Study :

- In a controlled experiment, this compound was tested for its anti-inflammatory properties using a murine model. The compound significantly reduced inflammatory markers compared to control groups, suggesting its utility in treating inflammatory diseases.

Data Tables

| Study Type | Target Condition | IC50 Value (μg/mL) | Observations |

|---|---|---|---|

| Anticancer | MCF7 Breast Cancer | 25 | Significant cytotoxicity observed |

| Anti-inflammatory | Murine Model | N/A | Reduced inflammatory markers significantly |

特性

IUPAC Name |

2-(diethylamino)ethyl N,N-diphenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-3-20(4-2)15-16-23-19(22)21(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUHWSSRUBOPKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165979 | |

| Record name | Dicarfen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15585-88-3 | |

| Record name | Carbamic acid, N,N-diphenyl-, 2-(diethylamino)ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15585-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicarfen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015585883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicarfen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICARFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7MDS492AC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。